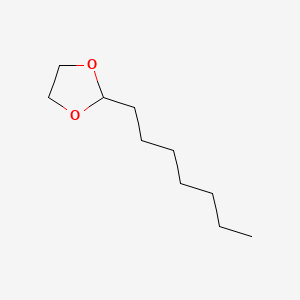

2-Heptyl-1,3-dioxolane

描述

属性

IUPAC Name |

2-heptyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJBQKKNODYJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063429 | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-57-3 | |

| Record name | 2-Heptyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route: Acetalization of Heptanal with Ethylene Glycol

The most common and established method for preparing 2-Heptyl-1,3-dioxolane involves the acid-catalyzed acetalization of heptanal (a seven-carbon aldehyde) with ethylene glycol. This reaction forms the cyclic acetal ring by condensation, releasing water as a byproduct.

Heptanal + Ethylene Glycol —(acid catalyst)→ this compound + H₂O

- Catalysts: Typically strong acids such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts (e.g., Amberlyst 15) are used to promote ring closure.

- Conditions: The reaction is generally performed under reflux with azeotropic removal of water to drive equilibrium toward product formation.

- Solvents: Common solvents include toluene or solvent-free conditions depending on the catalyst and process design.

- Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is used to monitor conversion and purity.

| Parameter | Typical Range / Value |

|---|---|

| Heptanal amount | Stoichiometric to slight excess |

| Ethylene glycol ratio | 1:1 to 1:2 molar ratio |

| Catalyst loading | 1-5% w/w relative to substrates |

| Temperature | 40-110 °C (depending on catalyst) |

| Reaction time | 3-8 hours |

| Yield | >90% isolated yield reported |

| Purification | Flash chromatography or distillation |

This method is widely reported as efficient and scalable, with yields typically exceeding 90% under optimized conditions.

Catalysts and Their Influence on the Preparation

2.1. Homogeneous Acid Catalysts

- Sulfuric acid is a classical catalyst for acetal formation but requires neutralization and careful handling.

- Boron trifluoride etherate (BF3·OEt2) has been used for similar dioxolane syntheses, providing good conversion but with sensitivity to moisture.

2.2. Heterogeneous Solid Acid Catalysts

- Amberlyst 15, a sulfonic acid resin, enables solvent-free or low-solvent reactions with easy catalyst recovery.

- Montmorillonite K10 clay has been employed as a solid acid catalyst in acetalizations, allowing milder conditions and shorter reaction times.

2.3. Super-Strong Solid Acid Catalysts in Reactive Distillation

A patented method describes using a super-strong solid acid catalyst packed in a reactive distillation column, enabling simultaneous reaction and separation steps. This method uses ethylene glycol and paraformaldehyde as raw materials for 1,3-dioxolane production but can be adapted for substituted derivatives like this compound by using the corresponding aldehyde. The process enhances efficiency by continuous removal of water and product, improving yield and purity.

Reaction Conditions and Optimization

- Temperature: Mild heating (~40-60 °C) is often sufficient when using solid acid catalysts; higher temperatures (up to reflux) may be needed with less active catalysts.

- Water Removal: A Dean-Stark apparatus or molecular sieves are commonly used to remove water generated during acetalization to shift equilibrium toward product formation.

- Reaction Time: Typically ranges from 1 to 8 hours depending on catalyst and scale.

- Solvent Effects: Solvent-free conditions have been successfully employed, enhancing green chemistry aspects.

Alternative Synthetic Approaches

Some literature reports the use of dimethyl acetals of aldehydes (e.g., salicylaldehyde dimethyl acetal) reacting with diols to form 1,3-dioxolanes. While this method is more common for aromatic aldehydes, it demonstrates the versatility of acetalization chemistry and can inspire modified approaches for aliphatic aldehydes like heptanal.

Representative Experimental Procedure (Adapted)

- Mix heptanal (1.0 equiv) and ethylene glycol (1.2 equiv) in toluene.

- Add 3% w/w p-toluenesulfonic acid as catalyst.

- Reflux under Dean-Stark apparatus for 6 hours to remove water.

- Monitor reaction progress by TLC or GC-MS.

- Upon completion, neutralize catalyst with sodium bicarbonate solution.

- Separate organic layer, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify product by flash chromatography.

Summary Table of Preparation Methods

| Method | Catalyst Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed acetalization | Sulfuric acid, p-TSA | Reflux, Dean-Stark, 6-8h | 85-95 | Classical method, requires neutralization |

| Solid acid catalysis | Amberlyst 15, Montmorillonite K10 | 40-60 °C, solvent or solvent-free | 90-98 | Easier catalyst recovery, milder conditions |

| Reactive distillation coupling | Super-strong solid acid | Continuous, 1:1 molar ratio, 2-5:1 EG:formaldehyde | High | Industrially scalable, continuous process |

| Dimethyl acetal intermediate | Montmorillonite K10 | Reflux, toluene | >90 | Used for aromatic aldehydes, adaptable |

Research Findings and Considerations

- The acetalization reaction is equilibrium-limited; efficient water removal is critical for high yields.

- Solid acid catalysts provide greener alternatives with easier separation and recyclability.

- Reaction kinetics show that the rate depends on catalyst strength, temperature, and substrate purity.

- Diastereomeric mixtures can form if chiral diols are used, but for this compound with ethylene glycol, the product is achiral.

- Thermal stability studies indicate that this compound can undergo radical formation and oxidation under high temperatures, relevant for storage and application considerations.

化学反应分析

Types of Reactions

2-Heptyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it back to the original diol and carbonyl compound.

Substitution: It can undergo substitution reactions where the heptyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.

Major Products

Oxidation: The major products include aldehydes or ketones.

Reduction: The major products are the original diol and carbonyl compound.

Substitution: The major products depend on the substituent introduced during the reaction.

科学研究应用

Antifungal Activity

Recent studies have highlighted the antifungal properties of 2-heptyl-1,3-dioxolane. In silico docking studies indicated that the compound exhibits significant binding affinity to various fungal receptors, suggesting its potential as an antifungal agent. For instance, it demonstrated superior docking scores compared to traditional antifungal agents like fluconazole, indicating its efficacy against pathogens such as Candida albicans and Aspergillus flavus .

Table 1: Antifungal Activity of this compound

| Pathogen | Binding Affinity (kcal/mol) | Comparison with Fluconazole |

|---|---|---|

| Candida albicans | -5.4 | Higher |

| Aspergillus flavus | -5.6 | Higher |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and HCT116. The compound was tested at various concentrations, revealing a dose-dependent response in cell viability assays .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µg/ml) | % Cell Viability |

|---|---|---|

| HeLa | 200 | 39.89 |

| HCT116 | 320 | 25.37 |

Polymeric Catalysis

The use of microchannel reactors containing polymeric catalysts has been explored for synthesizing acetals, including this compound. This method allows for efficient reaction conditions that enhance product yield while minimizing side reactions .

Table 3: Synthesis Yields of Acetals in Microchannel Reactors

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Heptanal | This compound | 97 |

| Hexanal | 2-Hexyl-1,3-dioxolane | 85 |

| Octanal | 2-Pentyl-1,3-dioxolane | 86 |

Case Study: Antifungal Efficacy Against Adenanthera pavonina

A study investigated the methanolic extract of Adenanthera pavonina, which contained this compound among other compounds. The extract exhibited significant antifungal activity against multiple strains of fungi. The results indicated that the presence of this compound contributed to the overall efficacy of the extract .

Figure 1: Antifungal Activity of Adenanthera pavonina Extracts

Antifungal Activity (Placeholder for actual data visualization)

作用机制

The mechanism of action of 1,3-dioxolane, 2-heptyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of hemiacetals or ketals, which are less reactive than their corresponding carbonyl compounds . The molecular targets and pathways involved depend on the specific application, such as its role as a protecting group in organic synthesis or its biological activity against microorganisms .

相似化合物的比较

Similar Compounds

1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.

1,2-Dioxolane: An isomer with adjacent oxygen atoms in the ring.

2-Methyl-1,3-dioxolane: A derivative with a methyl group attached to the second carbon atom.

Uniqueness

2-Heptyl-1,3-dioxolane is unique due to its heptyl group, which imparts specific physical and chemical properties. This makes it particularly useful as a protecting group and in the synthesis of long-chain alkyl derivatives .

生物活性

2-Heptyl-1,3-dioxolane is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the existing literature on the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. Its synthesis typically involves the reaction of heptanol with suitable reagents under controlled conditions. The compound has been synthesized with good yields through methods involving salicylaldehyde and diols in the presence of catalytic amounts of Mont K10 .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In a study examining several 1,3-dioxolane derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 625 - 1250 µg/mL |

| E. faecalis | 625 µg/mL | |

| Pseudomonas aeruginosa | 312.5 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against Candida albicans, a common fungal pathogen. The compound's effectiveness was evaluated through various assays that demonstrated significant inhibition of fungal growth at specific concentrations .

Table 2: Antifungal Activity of this compound

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 156.25 - 312.5 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as SCC9 and Calu6 revealed that extracts containing this compound exhibited dose-dependent cytotoxic effects. For example, at a concentration of 320 µg/mL, significant cytotoxicity was observed with about 77% inhibition in SCC9 cell lines .

Figure: Cytotoxicity Results on SCC9 Cell Lines

Cytotoxicity Results

Study on Phytochemical Extracts

A study involving the methanolic extract of Acalypha pavonina highlighted the presence of this compound among other phyto-compounds. Molecular docking studies indicated that this compound exhibited strong binding affinity to fungal cell wall receptors, suggesting its potential as a lead molecule for antifungal drug development .

In Silico Studies

In silico predictions have shown that this compound is likely to cross the blood-brain barrier (BBB), indicating its potential for therapeutic applications beyond local infections . This property enhances its attractiveness for further pharmacological exploration.

常见问题

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing high-purity 2-Heptyl-1,3-dioxolane in laboratory settings?

- Methodological Answer : The compound is synthesized via acid-catalyzed acetal formation between heptanal and ethylene glycol. Use p-toluenesulfonic acid (0.5–1 mol%) as a catalyst in toluene under reflux, employing a Dean-Stark trap for azeotropic water removal. Monitor reaction completion via gas chromatography (GC) and purify via vacuum distillation (40–50°C, 0.1 mmHg). Achieve >97% purity by washing with NaHCO₃ and drying over MgSO₄ .

Q. How should researchers structurally characterize this compound and confirm its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR (δ 4.8–5.0 ppm for dioxolane protons) and ¹³C NMR (δ 100–105 ppm for acetal carbons).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peak at m/z 172.26 and fragmentation patterns (e.g., loss of heptyl chain).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify C-O-C stretching vibrations (~1,130 cm⁻¹) and alkyl C-H stretches (~2,850–2,950 cm⁻¹).

- Refractive Index : Validate against literature values (n₂₀ᴰ ≈ 1.432) .

Q. What safety protocols are critical for handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile handling.

- Storage : Keep under inert gas (N₂/Ar) at 4°C with desiccants to prevent hydrolysis.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.

- Decomposition Risks : Avoid prolonged storage; monitor for peroxide formation via test strips .

Advanced Research Questions

Q. How can solvent effects influence the hydrolysis mechanisms of this compound, and how do researchers differentiate between A-1 and A-Se2 pathways?

- Methodological Answer :

- Kinetic Studies : Measure hydrolysis rates in water-dioxane and water-DMSO mixtures. Use Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡). A-1 mechanisms show greater sensitivity to solvent polarity.

- Isotopic Labeling : Track ¹⁸O incorporation using H₂¹⁸O to distinguish associative (A-Se2) vs. dissociative (A-1) pathways.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare transition-state geometries and charge distributions .

Q. What strategies resolve contradictions in reported polymerization behaviors of 1,3-dioxolane derivatives like this compound?

- Methodological Answer :

- Mechanistic Replication : Repeat polymerization under controlled conditions (e.g., radical initiators like AIBN vs. cationic catalysts like BF₃·Et₂O).

- Analytical Cross-Validation : Use size-exclusion chromatography (SEC) for molecular weight analysis and ¹H NMR to confirm repeat unit structures.

- X-Ray Diffraction : Compare crystallinity patterns (e.g., d-spacing) with reference polymers to identify structural discrepancies .

Q. How can computational tools predict the biological activity of this compound derivatives against fungal targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against fungal CYP51 (lanosterol 14α-demethylase). Prioritize compounds with binding energies <−8 kcal/mol.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER/CHARMM) over 100 ns to assess stability.

- Binding Affinity Validation : Compare MM-PBSA/MM-GBSA scores with fluconazole as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。